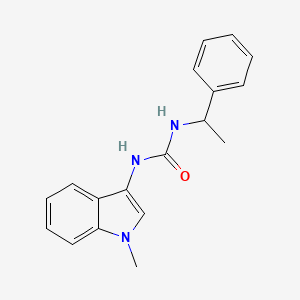

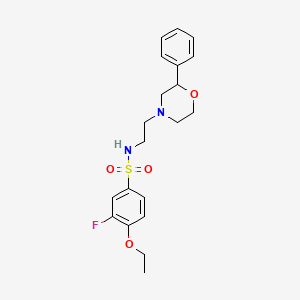

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, also known as MIPEP or N-(1-phenylethyl)-N'-[1-methyl-1H-indol-3-yl]urea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPEP is known to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Application in Neuropeptide Receptor Research

1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives have been studied for their potential role as neuropeptide Y5 (NPY5) receptor antagonists. This research is significant as it explores the structure-activity relationships of these compounds, which could be vital in developing new drugs targeting the NPY5 receptor, possibly for conditions like obesity and anxiety (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Involvement in Synthesis of Meridianin Analogues

These compounds are also instrumental in the synthesis of polycyclic meridianin analogues. Meridianins are known for their potential anti-cancer and kinase inhibition properties. The process involves a reaction with various (thio)ureas, leading to the formation of pyrimidine-2,4-diones, which represent a new family of meridianin analogues (Časar, Bevk, Svete, & Stanovnik, 2005).

Use in Antidepressant Development

Another significant application is in the development of antidepressants. Certain urea derivatives, including indole-based ones, have been shown to inhibit 5-HT reuptake and possess 5-HT(1B/1D) antagonistic activities, making them potential candidates for treating depression (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).

Role in Hydrogel Formation

These compounds are involved in the formation of hydrogels. The morphology and rheology of these gels depend on the identity of the anion, highlighting a novel way to tune the physical properties of gels for various applications, such as drug delivery systems (Lloyd & Steed, 2011).

Importance in Anticancer Drug Synthesis

1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is crucial in synthesizing small molecule anticancer drugs. The high yield and rapid synthesis methods developed for these compounds are vital for producing effective anticancer agents (Zhang, Lai, Feng, & Xu, 2019).

Application in Antifilarial Agent Synthesis

These compounds have also been synthesized and evaluated for their antifilarial activity, showing potential as treatments against parasitic diseases like filariasis (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).

Contribution to New Anticancer Agents

A series of diaryl ureas, including 1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. They are seen as potential BRAF inhibitors for future research in cancer treatment (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Propiedades

IUPAC Name |

1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDSJAQWQBIQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)